molecular formula C12H12N2O3 B1680315 Phenobarbital CAS No. 50-06-6

Phenobarbital

Cat. No. B1680315
CAS RN: 50-06-6
M. Wt: 232.23 g/mol
InChI Key: DDBREPKUVSBGFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenobarbital, also known as phenobarbitone, is a barbiturate medication primarily used to manage and treat seizures, including epilepsy. It is also utilized for its sedative and hypnotic properties. Discovered in 1912, this compound is one of the oldest anti-seizure medications still in use today. It is listed on the World Health Organization’s List of Essential Medicines due to its efficacy and importance in healthcare .

Scientific Research Applications

Phenobarbital has a wide range of applications in scientific research:

Mechanism of Action

Phenobarbital exerts its effects by enhancing the activity of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter in the central nervous system. It binds to GABA_A receptors, increasing the duration of chloride ion channel opening, which leads to hyperpolarization of the neuron and decreased neuronal excitability. This action elevates the seizure threshold and reduces the spread of seizure activity .

Safety and Hazards

Phenobarbital may cause drowsiness or dizziness. It is suspected of causing cancer and damaging fertility or the unborn child . It should be avoided in contact with skin, eyes, and clothing. Dust formation should be avoided and it should not be ingested or inhaled .

Future Directions

While Phenobarbital is a long-lasting barbiturate used for its anticonvulsant and sedative-hypnotic properties in the management of all seizure disorders except absence (petit mal), its use has been declining in favor of new generation antiepileptic drugs . Future research could investigate the link between population pharmacokinetics and pharmacodynamics .

Relevant papers on this compound have been analyzed to provide this comprehensive review .

Biochemical Analysis

Biochemical Properties

Phenobarbital interacts with gamma-aminobutyric acid (GABA) subtype receptors, increasing synaptic inhibition . It also inhibits glutamate-induced depolarizations . The compound’s interaction with these receptors and enzymes plays a crucial role in its biochemical reactions.

Cellular Effects

This compound has a significant impact on various types of cells and cellular processes. It influences cell function by increasing synaptic inhibition, which has the effect of elevating seizure threshold and reducing the spread of seizure activity from a seizure focus . It may also inhibit calcium channels, resulting in a decrease in excitatory transmitter release .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily by acting on GABAA receptors, increasing synaptic inhibition . This action elevates the seizure threshold and reduces the spread of seizure activity from a seizure focus . This compound may also inhibit calcium channels, leading to a decrease in excitatory transmitter release .

Temporal Effects in Laboratory Settings

This compound is extensively metabolized in the liver to two major metabolites . It undergoes autoinduction so that its clearance can increase, which may require an upward dosage adjustment when prescribed as monotherapy . In adults, 20–25% of an administered dose is excreted as unchanged this compound in urine .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . For instance, it is commonly used to treat seizures in young animals . It is crucial to monitor the dosage as high doses can lead to adverse effects .

Metabolic Pathways

This compound is extensively metabolized in the liver to two major metabolites . CYP2C9 plays a major role in the metabolism of this compound to p-hydroxythis compound with minor metabolism by CYP2C19 and CYP2E1 .

Transport and Distribution

After oral ingestion, this compound is rapidly absorbed with a bioavailability of >90% . Its volume of distribution is 0.61 L/kg in adults and 1.0 L/kg in newborns . It is distributed to all body tissues .

Subcellular Localization

Given its mechanism of action, it is likely that this compound primarily localizes in the cytoplasm where it can interact with GABAA receptors .

Preparation Methods

Synthetic Routes and Reaction Conditions: Phenobarbital is synthesized through a condensation reaction between diethyl malonate and urea, followed by cyclization and subsequent reaction with phenylacetic acid. The process involves the following steps:

Industrial Production Methods: In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification .

Chemical Reactions Analysis

Types of Reactions: Phenobarbital undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Phenobarbital is compared with other barbiturates and anticonvulsants:

List of Similar Compounds:

This compound’s long history and continued use in medicine highlight its significance and versatility as a therapeutic agent.

properties

IUPAC Name

5-ethyl-5-phenyl-1,3-diazinane-2,4,6-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-2-12(8-6-4-3-5-7-8)9(15)13-11(17)14-10(12)16/h3-7H,2H2,1H3,(H2,13,14,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDBREPKUVSBGFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C(=O)NC(=O)NC1=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Record name PHENOBARBITAL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20881
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

57-30-7 (mono-hydrochloride salt)
Record name Phenobarbital [USP:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050066
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID5021122
Record name Phenobarbital
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5021122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Phenobarbital appears as odorless white crystalline powder or colorless crystals. A saturated aqueous solution is acid to litmus (approximately pH 5). Slightly bitter taste. (NTP, 1992), Solid
Record name PHENOBARBITAL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20881
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Phenobarbital
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015305
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Flash Point

345 °F (NTP, 1992)
Record name PHENOBARBITAL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20881
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Solubility

>34.8 [ug/mL] (The mean of the results at pH 7.4), less than 0.1 mg/mL at 57 °F (NTP, 1992), 1 g soluble in: about 1 L water ; 8 mL alcohol; 40 mL chloroform; 12 mL ether; about 700 mL benzene. Solluble in alkali hydroxides and carbonates., LOW LIPID SOLUBILITY, Insoluble in benzene; soluble in ethanol, ethyl ether; slightly soluble in dimehtyl sulfoxide, Soluble in alcohol, ether, chloroform, alkali hydroxides, alkali carbonate solutions, In water, 1.11X10+3 mg/L at 25 °C., 2.76e-01 g/L
Record name SID51087546
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4
Record name PHENOBARBITAL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20881
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Phenobarbital
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01174
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Phenobarbital
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3157
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Phenobarbital
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015305
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Phenobarbital acts on GABAA receptors, increasing synaptic inhibition. This has the effect of elevating seizure threshold and reducing the spread of seizure activity from a seizure focus. Phenobarbital may also inhibit calcium channels, resulting in a decrease in excitatory transmitter release. The sedative-hypnotic effects of phenobarbital are likely the result of its effect on the polysynaptic midbrain reticular formation, which controls CNS arousal., /Phenobarbital/ produces anticonvulsant effects in subhypnotic doses. The drug lowers serum bilirubin concentrations in neonates and patients with congenital nonhemolytic unconjugated hyperbilirubinemia and patients with chronic intrahepatic cholestasis, presumably by induction of glucuronyl transferase, the enzyme which conjugates bilirubin., The exact mechanism(s) by which barbiturates exert their effect on the CNS, has not been fully elucidated. However, it is believed that such effects are related, at least partially, to the drugs' ability to enhance the activity of gamma-aminobutyric acid (GABA), the principal inhibitory neurotransmitter in the CNS, by altering inhibitory synaptic transmissions that are mediated by GABAA receptors. /Barbiturates General Statement/, Although the drugs act throughout the CNS, a site of particular sensitivity is the polysynaptic midbrain reticular formation which is concerned with the arousal mechanism. Barbiturates induce an imbalance in central inhibitory and facilitatory mechanisms influencing the cerebral cortex and the reticular formation. The significance of the effect of barbiturates on neurotransmitters is unclear. It appears that the drugs decrease the excitability of both presynaptic and postsynaptic membranes. It has not been determined which of the various actions of barbiturates at cellular and synaptic levels are responsible for their sedative and hypnotic effects. /Barbiturates General Statement/, Relatively low doses of the barbiturates depress the sensory cortex, decrease motor activity, and produce sedation and drowsiness. In some patients, however, drowsiness may be preceded by a period of transient elation, confusion, euphoria, or excitement, especially after subhypnotic doses of aprobarbital, pentobarbital, or secobarbital. /Barbiturates General Statement/, For more Mechanism of Action (Complete) data for Phenobarbital (12 total), please visit the HSDB record page.
Record name Phenobarbital
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01174
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Phenobarbital
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3157
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Crystals (3 different phases), Platelets from water, White, shining, crystalline powder, White, glistening, small crystals or a white, crystalline powder which may show polymorphism

CAS RN

50-06-6
Record name PHENOBARBITAL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20881
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Phenobarbital
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50-06-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenobarbital [USP:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050066
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenobarbital
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01174
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name phenobarbital
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128143
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name phenobarbital
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9848
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Phenobarbital
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5021122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phenobarbital
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.007
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PHENOBARBITAL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YQE403BP4D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Phenobarbital
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3157
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Phenobarbital
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015305
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

345 to 352 °F (NTP, 1992), 174 °C
Record name PHENOBARBITAL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20881
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Phenobarbital
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01174
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Phenobarbital
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3157
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Phenobarbital
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015305
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

Ten percent (w/v) latex microparticles (number of carboxy groups approx. 0.21 mmol/g latex, mean microparticle diameter 0.2 μm, Seradyne Inc., Indianapolis, Ind.) were diluted to one percent (w/v) concentration with 10 mM 2-morpholino-ethanesulfonic acid (MES), pH 5.3 containing 0.09% (w/v) ascorbic acid sodium salt. The desired volume of 1% microparticles was measured out and the microparticles activated by the addition of N-hydroxysulfosuccinimide (sulfo-NHS) followed by the addition of N-ethyl-N′-(3-dimethyl-aminopropyl)carbodiimide hydrochloride (EDC.HCl). Both sulfo-NHS and EDC were added at a ratio of 10 moles of each reagent per mole of carboxylates present on the surface of the microparticles. After stirring for about 1 hour at room temperature, the microparticles were washed, concentrated and resuspended to a concentration of 2% by exchange of buffers into 50 mM 3-morpholinopropanesulfonic acid (MOPS), pH 5.7, containing 0.09% (w/v) of ascorbic acid sodium salt, in a hollow-fiber system. A solution of phenobarbital monoclonal antibodies (MAKM-29D4-IgG) in 50 mM MOPS buffer, pH 5.7, also containing 0.09% (w/v) of ascorbic acid sodium salt and 10 g/L of BSA, was added to the resuspended microparticles such that there was 0.2 mg antibody/mL of microparticle solution. The antibody-latex mixture was stirred for about 1 hour at 23-27° C. A solution of 90 mg/mL of BSA in 50 mM MOPS, pH 5.7, containing 0.09% (w/v) of ascorbic acid sodium salt, was then added to the latex mixture (1.125 mg BSA/mg latex). After stirring for 0.5-1.5 hours at 23-27° C., a solution of 11% (w/w) 2-(2-amino-ethoxy)ethanol (AEO) in water adjusted to pH 9 with HCl, was added to the latex mixture. After stirring overnight at 40-45° C., the microparticles were washed with and exchanged into storage buffer (50 mM MOPS, pH 7.4, 0.1% (w/v) BSA, 0.09% sodium azide) to a final concentration of 1% latex microparticles (w/v) which was then stored at 2-8° C. until used.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
N-ethyl-N′-(3-dimethyl-aminopropyl)carbodiimide hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
reagent
Quantity
10 mol
Type
reactant
Reaction Step Four
[Compound]
Name
carboxylates
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

A solution of sodium phenobarbitone (8.8 g, 35 mmoles), and sodium chloroacetate (4.5 g, 38 mmoles) in methanol (250 ml) was mixed with a solution of CaCl2 (3 g) in methanol (50 ml). After addition of 5 ml DMF the mixture was refluxed for 36 hours. After removal of the solvent, the residue was treated with water (100 ml) and acidified with conc. HCl followed by extraction with chloroform. The organic layer was evaporated to dryness and the residue treated with 10% NaHCO3 solution. Extraction with chloroform and evaporation of the organic layer yielded 3 g of unreacted phenobarbital. The bicarbonate layer was acidified with conc. HCl and extracted with chloroform. Evaporation of the dried (MgSO4) chloroform yielded 4.5 g of a gummy material which solidified slowly on standing. TLC and NMR showed this to be nearly pure monoacid with only traces of unreacted phenobarbitone and dialkylated derivative.
Name
sodium phenobarbitone
Quantity
8.8 g
Type
reactant
Reaction Step One
Quantity
4.5 g
Type
reactant
Reaction Step One
Name
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Phenobarbital
Reactant of Route 2
Reactant of Route 2
Phenobarbital
Reactant of Route 3
Reactant of Route 3
Phenobarbital
Reactant of Route 4
Phenobarbital
Reactant of Route 5
Phenobarbital
Reactant of Route 6
Reactant of Route 6
Phenobarbital

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.